5-Amino-2-fluoropyridine-3-boronic acid pinacol ester
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Overview
Description
5-Amino-2-fluoropyridine-3-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that boronic esters are commonly used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts in these reactions.
Mode of Action
The 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester, as a boronic ester, is likely to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway would depend on the specific context of the reaction and the other compounds involved.
Pharmacokinetics
It is known that the properties of boronic esters can be tailored for application under specific conditions , which suggests that the compound may have been designed with certain pharmacokinetic properties in mind.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a participant in Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH strongly influences the rate of hydrolysis of some phenylboronic pinacol esters . Additionally, the compound should be handled under inert gas and protected from moisture .
Biochemical Analysis
Biochemical Properties
The 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester is involved in Suzuki–Miyaura (SM) coupling reactions . The SM coupling reaction involves the combination of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound interacts with palladium in the process of oxidative addition and transmetalation .
Molecular Mechanism
In the Suzuki–Miyaura coupling reaction, this compound undergoes a transmetalation process, where it transfers from boron to palladium . This process is facilitated by the compound’s nucleophilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester typically involves the reaction of 5-amino-2-fluoropyridine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 5-amino-2-fluoropyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoropyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The amino and fluorine groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alkoxides.
Major Products
Coupling Products: Formed from Suzuki-Miyaura reactions, typically biaryl or vinyl-aryl compounds.
Oxidized Derivatives: Such as boronic acids or boronate esters.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
5-Amino-2-fluoropyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
- Other pyridine boronic esters
Uniqueness
5-Amino-2-fluoropyridine-3-boronic acid pinacol ester is unique due to the presence of both amino and fluorine substituents on the pyridine ring. These functional groups enhance the compound’s reactivity and allow for diverse chemical transformations. Additionally, the boronic ester moiety provides stability and facilitates its use in various coupling reactions .
Properties
IUPAC Name |
6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKSDGSXOKAVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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